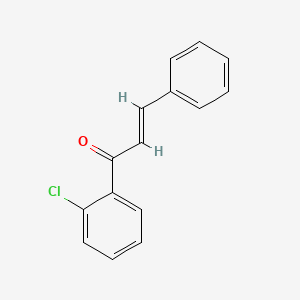

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Structure and Spectroscopic Analysis

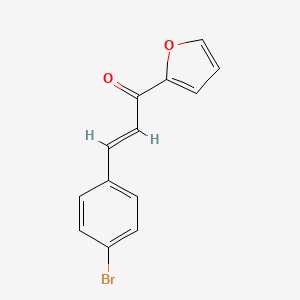

- The molecular structure of related compounds has been extensively studied using various spectroscopic techniques like FT-IR, NMR, and UV-Vis. For instance, a study on a similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, utilized FT-IR and DFT methods to calculate vibrational wavenumbers and assign them with potential energy distribution methods (Najiya et al., 2014).

- Another study focused on the synthesis and characterization of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, revealing important structural parameters and insights into their interaction with human serum albumin, hinting at potential biological applications (Kalalbandi & Seetharamappa, 2015).

Chemical Reactivity and Properties

- Research has been conducted to understand the chemical reactivity and properties of similar compounds. For example, a study on (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one provided insights into its geometrical entities, electronic properties, and chemical reactivity (Adole et al., 2020).

- The study of refractive indices of these compounds in different solvents has been used to understand their nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).

Potential Applications

- Some compounds in this category have shown promise in the field of opto-electronic materials, with studies highlighting their fluorescence conversion and charge-transfer interactions in organic cocrystals (Zhao et al., 2017).

- The antimicrobial activities of substituted compounds have been evaluated, suggesting potential use in medical or pharmaceutical applications (Balaji et al., 2017).

Mecanismo De Acción

Target of Action

For instance, ketamine, a compound with a similar structure, primarily acts as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) in the central nervous system . Another compound, a pyrazole derivative, has shown potent antileishmanial and antimalarial activities .

Mode of Action

Ketamine, for example, exerts its effects by non-competitively blocking the NMDAR, thereby disrupting synaptic transmission .

Biochemical Pathways

For instance, ketamine-dependent changes in astrocyte cytosolic cAMP activity and stimulus-evoked Ca2+ signaling have been reported . Additionally, some hydrazine-coupled pyrazoles have shown to affect the pathways related to Leishmania aethiopica and Plasmodium berghei .

Pharmacokinetics

Ketamine, a structurally similar compound, has been found to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Novel sublingual and nasal formulations of ketamine have been developed to overcome this limitation .

Result of Action

It also has rapid-acting antidepressant effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s metabolic rate, and the ph of the environment .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one are largely attributed to its chalcone structure. Chalcones have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system, which gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions . The α,β-unsaturated carbonyl system in chalcones makes them biologically active .

Molecular Mechanism

The α,β-unsaturated carbonyl system in chalcones is known to make them biologically active . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

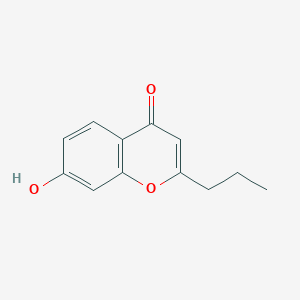

Chalcones can be designed as precursors for flavonoids and isoflavonoids , suggesting that this compound may interact with enzymes or cofactors in these pathways.

Propiedades

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJIPXGNVJWNJZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

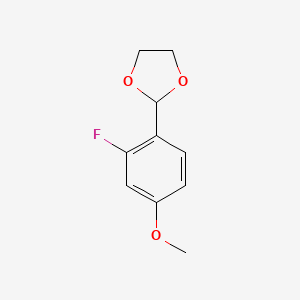

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)

![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)